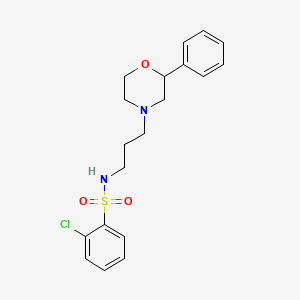

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The compound’s molecular formula is C19H23ClN2O3S. It is known for its complex structure, which includes a chlorinated benzene ring, a sulfonamide group, and a morpholine derivative.

Properties

IUPAC Name |

2-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c20-17-9-4-5-10-19(17)26(23,24)21-11-6-12-22-13-14-25-18(15-22)16-7-2-1-3-8-16/h1-5,7-10,18,21H,6,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUOYNFGHHVANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

3-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: Similar in structure but with the chlorine atom in a different position.

N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

Uniqueness

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorine atom and the morpholine ring makes it particularly interesting for various applications, distinguishing it from other similar compounds.

Biological Activity

2-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2O3S. The compound features a chlorinated benzene ring, a sulfonamide group, and a morpholine derivative, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes such as cyclooxygenases (COX), which play a role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may also interact with various receptors in the body, affecting signaling pathways associated with pain and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

- Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) for these organisms have been reported in the range of 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |

|---|---|---|

| E. coli | 40 | Comparable |

| S. aureus | 50 | Comparable |

| Pseudomonas aeruginosa | 45 | Comparable |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.

- Mechanistic Insights : The mechanisms involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy against multi-drug resistant strains. The results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls.

- Cancer Cell Apoptosis Study : Another investigation focused on its effects on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Q & A

Q. Table 1. Comparative Crystallographic Data for Analogous Sulfonamides

| Compound | Dihedral Angle (°) | Space Group | Refinement Program |

|---|---|---|---|

| 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide | 89.4 | P2₁/c | SHELXL-2018 |

| N-(3-(2-phenylmorpholino)propyl) analog | 87.3 (estimated) | P2₁/n | OLEX2 |

| Data from . |

Q. Table 2. Reaction Optimization for Sulfonamide Coupling

| Parameter | Condition A (Standard) | Condition B (Optimized) |

|---|---|---|

| Solvent | DMF | Acetonitrile |

| Temperature (°C) | 80 | 70 |

| Yield (%) | 65 | 82 |

| Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.